molecular formula C15H12O5 B1348658 (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-03-4

(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No.: B1348658
CAS No.: 664366-03-4
M. Wt: 272.25 g/mol
InChI Key: GZTDMFIUPUXXTH-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is a furochromene derivative characterized by a fused furanochromenone core substituted with methyl groups at positions 3 and 5, and an acetic acid moiety at position 5. Its molecular formula is C₁₅H₁₂O₅, with a molecular weight of 272.26 g/mol and CAS number 664366-03-4 . The compound is synthesized via multi-step reactions involving cyclocondensation and substitution processes, as inferred from related furochromene syntheses . It is typically available at 95% purity and categorized under EN300-302 standards .

Properties

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-6-19-12-5-13-10(3-9(7)12)8(2)11(4-14(16)17)15(18)20-13/h3,5-6H,4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTDMFIUPUXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358986
Record name (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664366-03-4
Record name (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furochromenone core, followed by functionalization to introduce the acetic acid moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Biologically, this compound may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects .

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. Research may focus on their potential as anti-inflammatory, anticancer, or antimicrobial agents .

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Core Structural Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid 3,5-dimethyl C₁₅H₁₂O₅ 272.26 664366-03-4 Reference compound; acetic acid chain
2-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid 3,5,9-trimethyl C₁₆H₁₄O₅ 286.28 - Additional methyl at position 9; may alter steric effects
(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid 3-tert-butyl, 5,9-dimethyl C₁₉H₂₀O₅ 328.36 664366-06-7 Bulky tert-butyl group; potential impact on solubility

Key Observations :

  • Methyl Substitutions : Additional methyl groups (e.g., at position 9 in the trimethyl analog) may enhance lipophilicity and metabolic stability .
  • Bulky Groups : The tert-butyl derivative (CAS 664366-06-7) introduces steric hindrance, which could reduce reactivity or improve binding selectivity .

Carboxylic Acid Chain Modifications

Compound Name Chain Length Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
This compound Acetic acid (C2) C₁₅H₁₂O₅ 272.26 664366-03-4 Standard chain length
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Propanoic acid (C3) C₁₆H₁₄O₅ 286.28 777857-41-7 Longer chain; increased lipophilicity
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Propanoic acid (C3) C₁₇H₁₆O₅ 300.31 777857-42-8 Combined methyl and chain modifications

Key Observations :

Aromatic and Heterocyclic Modifications

Compound Name Additional Groups Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid Phenyl at position 3 C₂₀H₁₈O₅ 338.36 664366-10-3 Aromatic phenyl group; may enhance π-π interactions
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide Propylamide chain C₁₉H₂₁NO₄ 327.37 858747-83-8 Amide functionalization; potential bioactive derivative

Key Observations :

  • Aromatic Groups : The phenyl-substituted analog (CAS 664366-10-3) could exhibit enhanced binding in biological systems due to aromatic interactions .
  • Amide Derivatives : The propylamide analog (CAS 858747-83-8) suggests exploration in drug design, leveraging amide bonds for target engagement .

Biological Activity

(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is a compound belonging to the furochromene class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₂O₅
  • CAS Number : 664366-03-4
  • Molecular Weight : 284.25 g/mol

The structural features include a furochromene core characterized by a fused ring system that includes both furan and chromene moieties. This unique structure is believed to contribute to its biological activity.

Preliminary studies suggest that this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound may influence specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that this compound could modulate receptor activities, impacting cell signaling processes.
  • Antioxidant Activity : Compounds in the furochromene class are often noted for their antioxidant properties, which may play a role in their biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating various furochromene derivatives found that certain structural modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMIC (µg/mL)
This compoundS. aureus50
This compoundE. coli75

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. For instance, it demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential utility in preventing oxidative stress-related damage .

Research Findings and Case Studies

  • Photocytotoxicity Studies :
    A study investigated the photocytotoxic effects of liposomal formulations containing furanocoumarins derived from plants related to this compound. The results indicated that these compounds could induce cytotoxicity in cancer cell lines upon UV exposure .
  • Synthesis and Derivatives :
    The synthesis of derivatives based on this compound has been explored to enhance its biological activity. For example, modifications leading to the introduction of thiazole moieties have shown promising results in increasing antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 2
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

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